molecular formula C18H14N2O4S B560504 4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid CAS No. 1361229-76-6

4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid

Cat. No. B560504
M. Wt: 354.38
InChI Key: UPIVZLFKYMNZDG-UHFFFAOYSA-N
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Description

The compound “4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid” is a chemical compound with the molecular formula C18H14N2O4S . It is also known as CK2 inhibitor 10 .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, a benzoic acid group, and a methoxyphenyl group . The molecular weight is 354.4 g/mol . The InChI string and Canonical SMILES for this compound are available .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 354.4 g/mol . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 5 rotatable bonds . Its topological polar surface area is 117 Ų .

Scientific Research Applications

  • Synthesis and Derivatives :

    • Agekyan and Mkryan (2015) described the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, including a method that involves 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid (Agekyan & Mkryan, 2015).
  • Chemical Reactions and Properties :

    • Golankiewicz et al. (1985) reported on the reaction of acylaminocyanoesters with 2,4-bis (4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide leading to substituted aminothiazoles, providing insights into the chemical behavior of related compounds (Golankiewicz et al., 1985).
  • Pharmacological Activity :

    • Rufer and Losert (1979) discovered that both enantiomers of a similar compound, 4-N-[1-(5-Fluoro-2-methoxyphenyl)ethyl]carbamoylmethylbenzoic acid, displayed hypoglycemic activity, suggesting potential pharmacological applications of related benzoic acid derivatives (Rufer & Losert, 1979).
  • Thromboxane Synthase Inhibition :

    • Manley et al. (1987) explored thromboxane synthase inhibitors, including analogues of 4-[[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl] ethoxy]methyl]benzoic acid, indicating a potential role in inhibiting thromboxane synthesis (Manley et al., 1987).
  • PPARpan Agonist Synthesis :

    • Guo et al. (2006) described the efficient synthesis of a compound related to 4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid, a potent PPARpan agonist, illustrating its relevance in the synthesis of biologically active compounds (Guo et al., 2006).
  • Metabolism in Plants :

    • Harms and Prieß (1973) studied the O-demethylation of various methoxybenzoic acids in wheat seedlings, providing insights into the metabolic pathways of similar compounds in plants (Harms & Prieß, 1973).
  • Toxicity Assessment :

    • Gorokhova et al. (2020) assessed the toxicity of various benzoic acid derivatives, including 4-methoxybenzoic acid, in an intragastric intake study, highlighting the importance of understanding the toxicological properties of these compounds (Gorokhova et al., 2020).

Future Directions

The compound is a type of CK2 inhibitor, indicating potential use in biological and medical research . Thiazole derivatives, in general, have been found to have a wide range of biological activities, suggesting potential future directions for research .

properties

IUPAC Name

4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-5-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c1-24-14-8-6-12(7-9-14)16(21)20-18-19-10-15(25-18)11-2-4-13(5-3-11)17(22)23/h2-10H,1H3,(H,22,23)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIVZLFKYMNZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid

Citations

For This Compound
1
Citations
K Nishiwaki, S Nakamura, K Yoshioka… - Chemical and …, 2023 - jstage.jst.go.jp
Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold Toggle navigation J-STAGE home Browse All titles All …
Number of citations: 5 www.jstage.jst.go.jp

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